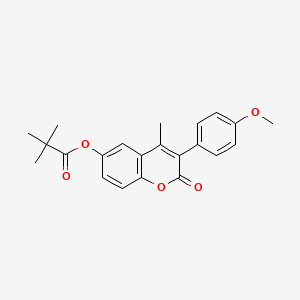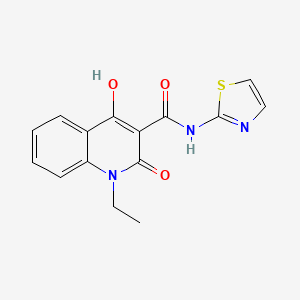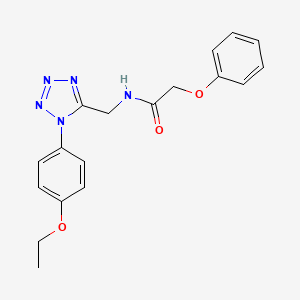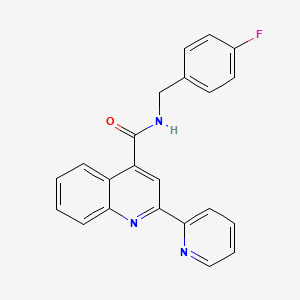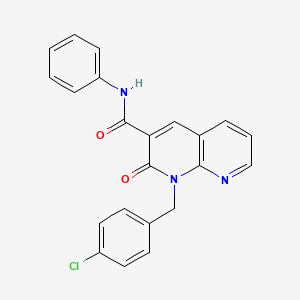
1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyridine core, and a carboxamide functional group. Its chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with a naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.
1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: Contains an isoquinoline core, offering different biological activities.
1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydro-3H-benzo[e][1,4]diazepine-3-carboxamide: Features a benzodiazepine core, known for its psychoactive properties.
The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE lies in its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27) |
InChI Key |
BIYSNJUHAVIYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258264.png)
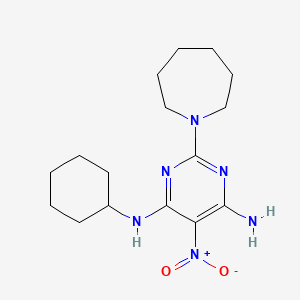
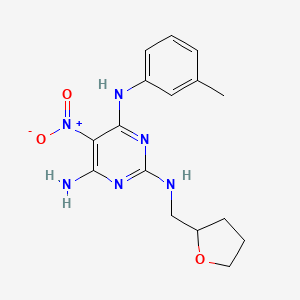
![1-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258271.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258292.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11258295.png)
![5-methyl-3-[(2-oxo-2-phenylethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11258301.png)
![3-tert-butyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258305.png)
![N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258313.png)
